4-tert-butylcyclohexyl 5-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-oxopentanoate
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Overview
Description
4-tert-butylcyclohexyl 5-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-oxopentanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexyl group, an indole moiety, and a pentanoate ester, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butylcyclohexyl 5-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-oxopentanoate involves multiple steps, including the formation of the cyclohexyl and indole components, followed by their coupling and esterification. Common reagents used in these reactions include tert-butylcyclohexanol, methylindole, and pentanoic acid derivatives. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-tert-butylcyclohexyl 5-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the indole moiety using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst, and other reducing agents.
Substitution: Sodium hydride, alkyl halides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-tert-butylcyclohexyl 5-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-oxopentanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-tert-butylcyclohexyl 5-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-oxopentanoate involves its interaction with specific molecular targets and pathways. The indole moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The cyclohexyl and pentanoate groups may also contribute to the compound’s overall activity by influencing its solubility, stability, and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylcyclohexyl acrylate: A similar compound with an acrylate ester instead of a pentanoate ester.
tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate: Another complex molecule with a different core structure but similar functional groups.
Uniqueness
4-tert-butylcyclohexyl 5-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-oxopentanoate is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
889945-04-4 |
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Molecular Formula |
C27H37F3N2O4 |
Molecular Weight |
510.6 g/mol |
IUPAC Name |
(4-tert-butylcyclohexyl) 5-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethylamino]-5-oxopentanoate |
InChI |
InChI=1S/C27H37F3N2O4/c1-17-21(22-16-20(36-27(28,29)30)12-13-23(22)32-17)14-15-31-24(33)6-5-7-25(34)35-19-10-8-18(9-11-19)26(2,3)4/h12-13,16,18-19,32H,5-11,14-15H2,1-4H3,(H,31,33) |
InChI Key |
DPNLJMJQTMZLMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCNC(=O)CCCC(=O)OC3CCC(CC3)C(C)(C)C |
Origin of Product |
United States |
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